molecular formula C26H21ClN4O2S B2408871 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide CAS No. 536714-74-6

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2408871
CAS RN: 536714-74-6
M. Wt: 488.99
InChI Key: VVEKAEPYRDJQFM-UHFFFAOYSA-N
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Description

The compound “2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C25H19ClN4O2S . It has a molecular weight of 475.0 g/mol . The compound is also known by other synonyms such as "2-{[3-(3-Chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-B]indol-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide" .


Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a pyrimido[5,4-b]indol ring and a phenyl ring . The compound’s structure has been optimized using quantum chemical calculations .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been studied for their reactivity . More research would be needed to provide a detailed chemical reactions analysis for this specific compound.


Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA value of 5.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound’s topological polar surface area is 103 Ų , and it has a rotatable bond count of 5 .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2S/c1-15-6-5-9-20(16(15)2)28-22(32)14-34-26-30-23-19-7-3-4-8-21(19)29-24(23)25(33)31(26)18-12-10-17(27)11-13-18/h3-13,29H,14H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEKAEPYRDJQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide

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